4,4'-Bipyrimidine, 5-bromo-2,2',6,6'-tetrakis(methylthio)-
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Overview
Description
4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- is a complex organic compound that belongs to the class of bipyrimidines. This compound is characterized by the presence of two pyrimidine rings connected by a single bond, with bromine and methylthio groups attached at specific positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- typically involves the Ullmann coupling reaction. This method uses 2-iodopyrimidine as a starting material, which undergoes a coupling reaction in the presence of a copper catalyst to form the bipyrimidine core . The bromination and methylthio substitution are then carried out using appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Ullmann coupling reaction. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- undergoes various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogen-substituted bipyrimidine.
Substitution: Functionalized bipyrimidines with different substituents.
Scientific Research Applications
4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes . Additionally, the presence of bromine and methylthio groups allows the compound to interact with various biological macromolecules, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyrimidine: Lacks the bromine and methylthio substitutions, making it less reactive in certain chemical reactions.
5,5’-Dibromo-2,2’-bipyrimidine: Contains two bromine atoms but lacks the methylthio groups, affecting its solubility and reactivity.
4,4’,6,6’-Tetramethyl-2,2’-bipyrimidine: Contains methyl groups instead of methylthio groups, resulting in different electronic properties.
Uniqueness
4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- is unique due to the combination of bromine and methylthio groups, which confer distinct chemical and physical properties. These substitutions enhance the compound’s reactivity, solubility, and ability to form stable complexes with metal ions .
Properties
CAS No. |
60186-88-1 |
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Molecular Formula |
C12H13BrN4S4 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
4-[2,6-bis(methylsulfanyl)pyrimidin-4-yl]-5-bromo-2,6-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H13BrN4S4/c1-18-7-5-6(14-11(15-7)20-3)9-8(13)10(19-2)17-12(16-9)21-4/h5H,1-4H3 |
InChI Key |
YJGLTFJLQQMLHG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=C1)C2=C(C(=NC(=N2)SC)SC)Br)SC |
Origin of Product |
United States |
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